![molecular formula C9H11N3 B1601329 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine CAS No. 28419-74-1](/img/structure/B1601329.png)
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
Overview
Description
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine is a chemical compound with the molecular formula C9H11N3 . It is also known as 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine hydrochloride . The compound is stored at room temperature under an inert atmosphere .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 . The synthesis involves the design of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors .Molecular Structure Analysis
The InChI code for 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine is 1S/C9H11N3.ClH/c10-4-3-7-6-12-9-8(7)2-1-5-11-9;/h1-2,5-6H,3-4,10H2,(H,11,12);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 197.67 .Scientific Research Applications
DNA Binding and Nuclease Activity
Studies on Cu(II) complexes with tridentate ligands, including variations similar to 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, have shown that these complexes exhibit significant DNA binding propensity and nuclease activity. These interactions indicate potential applications in understanding DNA-protein interactions and developing therapeutic agents targeting DNA (Kumar et al., 2012).
Corrosion Inhibition
Cadmium(II) Schiff base complexes, synthesized using ligands related to 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, have shown corrosion inhibition properties on mild steel. This suggests the potential of such complexes in materials science, specifically in protecting metal surfaces from corrosion (Das et al., 2017).
Conductive Polymer Material Research
The compound's structural relatives have been evaluated for their self-doping conductive properties in various oxidized states, highlighting its utility in the development of conductive polymer materials. This research can pave the way for advancements in electronic and photonic devices (Wang et al., 1995).
Catalysis in Organic Synthesis
The use of (imino)pyridine palladium(II) complexes, closely related to the chemical structure , as selective ethylene dimerization catalysts represents a significant application in organic synthesis. Such studies are crucial for developing new catalysts that can enhance the efficiency and selectivity of chemical reactions (Nyamato et al., 2015).
Electrooptic Film Fabrication
The compound and its derivatives have been studied for their influence on the covalent self-assembly, thin-film microstructure, and nonlinear optical response in electrooptic film fabrication. This research is fundamental for developing new materials with potential applications in optoelectronics and photonics (Facchetti et al., 2006).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
properties
IUPAC Name |
2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-4-3-7-6-12-8-2-1-5-11-9(7)8/h1-2,5-6,12H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCHHUMFWCCWJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)CCN)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478548 | |
Record name | 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine | |
CAS RN |
28419-74-1 | |
Record name | 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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